![molecular formula C13H12BrNO2S B2787762 5-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide CAS No. 1207041-35-7](/img/structure/B2787762.png)
5-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide
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Description
5-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule that has been synthesized using a specific method and has been found to have significant effects on various biological systems.
Scientific Research Applications
- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis. Pinacol boronic esters, including our target compound, are bench-stable, easy to purify, and often commercially available. They find applications in Suzuki–Miyaura couplings, oxidations, aminations, halogenations, and C–C bond formations (such as alkenylations and arylations) .
- Protodeboronation : While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation (removing the boron moiety) is less explored. Our compound allows for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
- Derivatives of this compound have shown good antimicrobial potential. Specifically, compounds 1a and 1b exhibit promising activity .
- Indole Derivatives : Amongst indole derivatives, certain compounds containing imidazole moieties exhibit interesting biological properties. For example, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide show anti-inflammatory and analgesic activities .
- Boron-Carriers : Boronic acids and their esters are considered for designing new drugs and drug delivery devices. Although these compounds are only marginally stable in water, they remain attractive for applications such as neutron capture therapy .
- Coniceine and Indolizidine 209B : The protodeboronation method was employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Radical Chain Reaction : In 2005, Renaud and coworkers described a sequence for the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy. The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .
Organic Synthesis and Catalysis
Antimicrobial Potential
Biological Activity
Drug Design and Delivery
Total Synthesis
Hydroboration-Deboronation Strategies
These applications highlight the versatility and potential impact of our compound in various scientific contexts. Researchers continue to explore its properties and applications, making it an exciting area of study. 🌟
properties
IUPAC Name |
5-bromo-N-[(1-thiophen-2-ylcyclopropyl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c14-11-4-3-9(17-11)12(16)15-8-13(5-6-13)10-2-1-7-18-10/h1-4,7H,5-6,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYCOXAXCCDXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=C(O2)Br)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide |
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